![molecular formula C8H8Br2N2 B15297475 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives This compound is known for its unique structural properties, which make it valuable in various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide typically involves the bromination of pyrazolo[1,5-a]pyridine. One common method is the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation: Formation of pyrazolo[1,5-a]pyridine oxides or other oxidized products.
Reduction: Formation of methyl-substituted pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of 2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, or alteration of cellular signaling pathways. The compound’s unique structure allows it to selectively target specific biological molecules, making it a valuable tool in biochemical and pharmacological studies.
類似化合物との比較
2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide can be compared with other similar compounds, such as:
2-(Bromomethyl)pyridine hydrobromide: Similar in structure but lacks the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.
2-(Chloromethyl)pyrazolo[1,5-a]pyridine hydrobromide: Contains a chloromethyl group instead of a bromomethyl group, leading to variations in reactivity and applications.
2-(Bromomethyl)pyrazolo[1,5-a]pyrimidine hydrobromide:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and selectivity in various chemical and biological contexts.
特性
分子式 |
C8H8Br2N2 |
|---|---|
分子量 |
291.97 g/mol |
IUPAC名 |
2-(bromomethyl)pyrazolo[1,5-a]pyridine;hydrobromide |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6H2;1H |
InChIキー |
SZBNCXXZHHUZOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=NN2C=C1)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


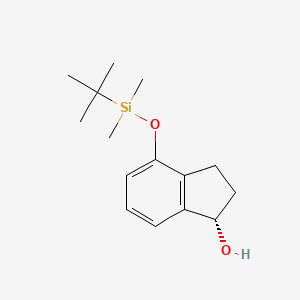
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
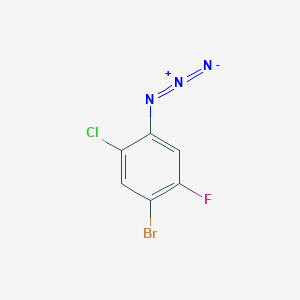
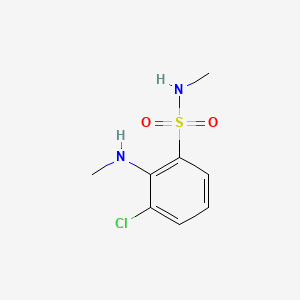
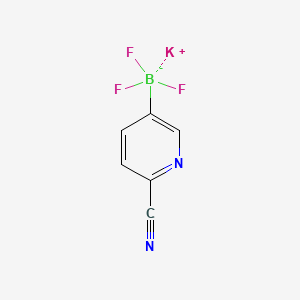
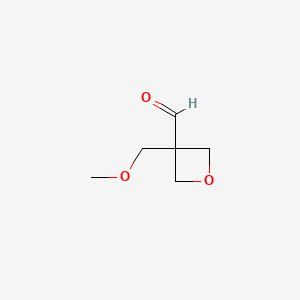
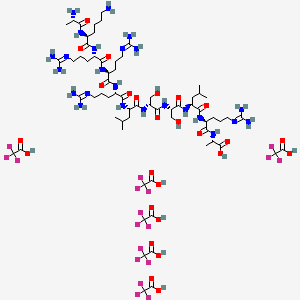
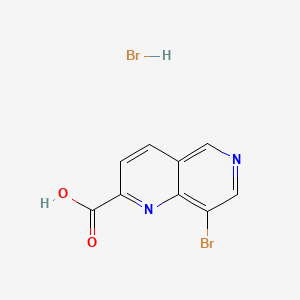
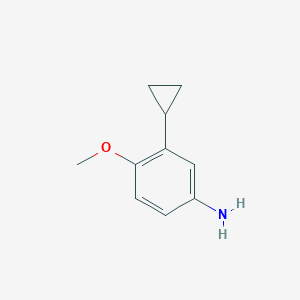
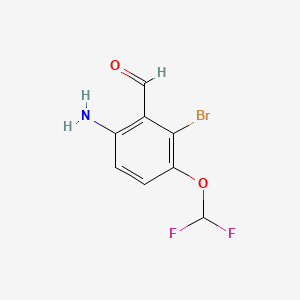
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-ethylpiperidine-2-carboxylic acid](/img/structure/B15297495.png)
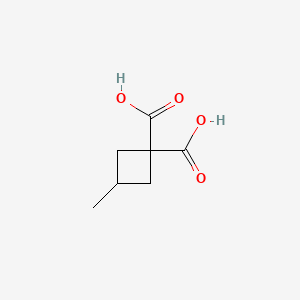
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
